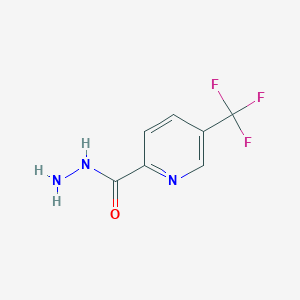
4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine is an organic compound that belongs to the class of diarylethers It contains a pyridine ring substituted with a chloro group at the 4-position and a benzyl ether group at the 2-position, where the benzyl group is further substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:
Formation of the Benzyl Ether: The reaction between 4-chloro-2-hydroxypyridine and 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form the benzyl ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its efficacy and bioavailability.
Comparación Con Compuestos Similares
- 4-Chloro-2-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzylamine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison: 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine is unique due to the presence of both a chloro group and a trifluoromethylated benzyl ether group. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to similar compounds that may lack one of these functional groups. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Propiedades
Número CAS |
1346707-20-7 |
|---|---|
Fórmula molecular |
C13H9ClF3NO |
Peso molecular |
287.66 g/mol |
Nombre IUPAC |
4-chloro-2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c14-11-5-6-18-12(7-11)19-8-9-1-3-10(4-2-9)13(15,16)17/h1-7H,8H2 |
Clave InChI |
KJMDCTJZZJFMLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)








